molecular formula C6H8N2S B1346595 2-Methyl-3-(methylthio)pyrazine CAS No. 2882-20-4

2-Methyl-3-(methylthio)pyrazine

Cat. No.: B1346595
CAS No.: 2882-20-4
M. Wt: 140.21 g/mol
InChI Key: PPPFFGVGWFKTHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-3-(methylthio)pyrazine can be synthesized from 2-methylchloropyrazine. The reaction involves the substitution of the chlorine atom with a methylthio group, resulting in a mixture of isomers, including 2-methyl-3-methylthiopyrazine, 2-methyl-5-methylthiopyrazine, and 2-methyl-6-methylthiopyrazine .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as laboratory synthesis, but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the substitution reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(methylthio)pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the methylthio group to a thiol or even a hydrogen atom under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or hydrocarbons.

    Substitution: Various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-(methylthio)pyrazine has several scientific research applications:

Comparison with Similar Compounds

  • 2,5-Dimethylpyrazine
  • 2-Methoxy-3-methylpyrazine
  • 2-Ethyl-3-methylpyrazine
  • (Methylthio)methylpyrazine
  • 2,3-Dimethylpyrazine
  • 2-Methylpyrazine

Comparison: 2-Methyl-3-(methylthio)pyrazine is unique due to its specific methylthio substitution, which imparts distinct aromatic properties. Compared to other similar compounds, it has a more pronounced nutty and roasted aroma, making it particularly valuable in flavoring applications .

Properties

IUPAC Name

2-methyl-3-methylsulfanylpyrazine
Source PubChem
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InChI

InChI=1S/C6H8N2S/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPFFGVGWFKTHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70863048
Record name 2-Methyl-3-(methylthio)pyrazine
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Molecular Weight

140.21 g/mol
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CAS No.

2882-20-4, 67952-65-2, 68378-12-1
Record name 2-Methyl-3-(methylthio)pyrazine
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Record name 2-Methyl-3-(methylthio)pyrazine
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Record name 2-METHYL-3-(METHYLTHIO)PYRAZINE
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Record name 2-Methyl-(3 or 5 or 6)-(methylthio)pyrazine (mixture of isomers)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What role does 2-Methyl-3-(methylthio)pyrazine play in the aroma of Sachima?

A: Research has identified this compound as one of the predominant aroma compounds in Sachima. [] This compound, along with others like 3-(methylthio)propionaldehyde and dimethyl disulfide, contributes significantly to the overall aroma profile of the snack. Sensory analysis suggests that this compound, along with other key volatiles, contributes to the characteristic "egg" aroma of Sachima. []

Q2: How does the concentration of this compound change during the shelf life of Sachima, and what does this indicate?

A: While the research doesn't specify individual compound concentration changes, it does highlight that the overall aroma profile of Sachima changes during storage due to ongoing Maillard reactions and lipid oxidation. [] These reactions generate both pleasant and unpleasant aroma compounds. This suggests that the concentration of this compound, along with other aroma molecules, likely changes during storage, contributing to the evolving aroma profile of Sachima over time.

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